Elemicin is a natural product found in Daphne genkwa, Perilla frutescens, and other organisms with data available.
Elemicin
CAS No.: 487-11-6
Cat. No.: VC21340181
Molecular Formula: C12H16O3
Molecular Weight: 208.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 487-11-6 |
---|---|
Molecular Formula | C12H16O3 |
Molecular Weight | 208.25 g/mol |
IUPAC Name | 1,2,3-trimethoxy-5-prop-2-enylbenzene |
Standard InChI | InChI=1S/C12H16O3/c1-5-6-9-7-10(13-2)12(15-4)11(8-9)14-3/h5,7-8H,1,6H2,2-4H3 |
Standard InChI Key | BPLQKQKXWHCZSS-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=CC(=C1OC)OC)CC=C |
Boiling Point | 152.00 to 156.00 °C. @ 17.00 mm Hg |
Chemical Structure and Properties
Molecular Identification and Structure
Elemicin is precisely identified through various chemical parameters which facilitate its recognition in analytical procedures:
Parameter | Value |
---|---|
Chemical Formula | C12H16O3 |
CAS Number | 487-11-6 |
IUPAC Name | 1,2,3-trimethoxy-5-(prop-2-en-1-yl)benzene |
Molecular Weight | 208.2536 g/mol |
Monoisotopic Molecular Weight | 208.109944378 g/mol |
InChI Key | BPLQKQKXWHCZSS-UHFFFAOYSA-N |
The molecular structure of elemicin features a benzene ring with three methoxy groups at positions 1, 2, and 3, and an allyl (prop-2-en-1-yl) side chain at position 5 . This arrangement creates a symmetrical trimethoxybenzene structure that defines its chemical behavior and interactions. The presence of the allyl side chain is particularly significant as it plays a crucial role in the compound's metabolic fate and potential toxicity, serving as a site for bioactivation through epoxidation or hydroxylation reactions .
Physical and Chemical Properties
As a pure substance, elemicin demonstrates distinct physical and chemical characteristics:
Property | Description |
---|---|
Physical Form | Oil |
Color | Colorless |
Odor | Spice flower, spicy |
Boiling Point | 152-156°C |
Density | 1.0630 g/cm³ |
Solubility | Slightly soluble in chloroform and ethyl acetate |
Logp (calculated) | 2.599 (JCHEM), 3.03 (ALOGPS) |
Polar Surface Area | 27.69 Ų |
These properties influence elemicin's behavior in various matrices, including food products and biological systems . The lipophilic nature of elemicin, indicated by its positive LogP value, suggests it can readily cross cell membranes, which has implications for its bioavailability and tissue distribution when ingested. The moderate polar surface area indicates a balance between hydrophilic and hydrophobic properties, potentially affecting its solubility in biological fluids and interaction with cellular components .
Natural Occurrence and Distribution
Food Sources and Concentration
Elemicin is distributed across a diverse range of plant-based foods, with notably higher concentrations in specific sources:
Food Source | Concentration Level | Notes |
---|---|---|
Wild carrots (Daucus carota) | Highest | Potential biomarker |
Cultivated carrots (Daucus carota ssp. sativus) | High | Common dietary source |
Nutmeg (Myristica fragrans) | High | Significant spice source |
Parsley (Petroselinum crispum) | Moderate | Culinary herb |
Bananas (Musa acuminata) | Detected | Concentration not quantified |
Dill (Anethum graveolens) | Detected | Concentration not quantified |
Sweet bay (Laurus nobilis) | Detected | Concentration not quantified |
Blackberries (Rubus) | Detected | Concentration not quantified |
The presence of elemicin in these common food items suggests regular dietary exposure for most populations . This widespread distribution makes elemicin a potential biomarker for the consumption of specific foods, particularly those with higher concentrations such as carrots and nutmeg. The variable concentrations across different plant species reflect differences in biosynthetic pathways and ecological roles of the compound in different plants. Additionally, elemicin is used as a flavoring additive in various food products, including baked goods, meats, non-alcoholic beverages, and ice creams, further increasing potential human exposure .
Taxonomic Classification in Chemical Ontology
From a chemical classification perspective, elemicin occupies a specific position in the hierarchy of organic compounds:
Classification Level | Category |
---|---|
Kingdom | Organic compounds |
Super Class | Benzenoids |
Class | Phenol ethers |
Sub Class | Anisoles |
This classification helps situate elemicin within the broader context of phytochemicals and facilitates understanding of its relationship to other structurally similar compounds that may share biological properties or metabolic pathways . The classification as an anisole, a phenol ether, and a benzenoid compound reflects its aromatic nature and the presence of methoxy substituents, which influence its chemical reactivity and biological interactions.
Dose (mg/kg bw/day) | Observed Effects |
---|---|
25 | Elemicin-specific DNA adducts detected, no significant toxicity |
100 | Significant increases in liver weights with histopathological changes |
400 | Significant increases in serum hepatotoxic parameters, gpt mutant frequencies, and glutathione S-transferase placental form-positive foci |
Genotoxicity and Carcinogenicity Assessment
The genotoxic and carcinogenic potential of elemicin has been investigated in comparison with other alkenylbenzenes:
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Elemicin exhibited hepatocarcinogenicity in rats only at higher doses (400 mg/kg/day)
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No mutagenicity was observed at lower doses, suggesting an adequate safety margin between acceptable daily intake and estimated daily intake
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Elemicin-specific DNA adducts were detected from the lowest dose tested (25 mg/kg/day)
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Comparison with related compounds suggests elemicin may have lower genotoxic potential than safrole or methyleugenol
These findings provide a basis for risk assessment but highlight the need for further research to fully characterize elemicin's potential long-term effects. The formation of DNA adducts, even in the absence of detectable mutagenicity at lower doses, raises questions about potential cumulative effects with prolonged exposure and possible interactions with other dietary components or environmental factors that might influence its toxicological profile .
Metabolic Activation and Biochemical Effects
Metabolic Pathways and Activation
The toxicological profile of elemicin is significantly influenced by its metabolic fate in the body:
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Metabolic activation primarily occurs through the cytochrome P450 system
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CYP1A1 and CYP1A2 have been identified as the major enzymes responsible for elemicin bioactivation
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The CYP1A2 inhibitor α-naphthoflavone attenuated elemicin-induced hepatomegaly in mice
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1′-hydroxylation is a key metabolic pathway that can generate potentially reactive metabolites
The metabolic activation of elemicin appears to be a crucial factor in its potential toxicity, as demonstrated by the protective effect of CYP inhibitors against elemicin-induced liver enlargement. This suggests that the parent compound itself may have limited toxicity, with the biological effects primarily attributed to its metabolites . The identification of specific CYP enzymes involved in elemicin metabolism provides potential targets for interventions to mitigate toxicity and offers insights into possible drug-drug or food-drug interactions that might affect elemicin metabolism.
Effects on Hepatic Lipid Metabolism
Elemicin exposure has been shown to significantly impact liver function and lipid metabolism:
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Administration of elemicin (500 mg/kg) to mice for three weeks resulted in hepatomegaly
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Elemicin exposure led to lower ratios of unsaturated- and saturated-lysophosphatidylcholines in plasma
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Inhibition of stearoyl-CoA desaturase 1 (SCD1) was identified as a key mechanism
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Disruption of hepatic lipid homeostasis by 1′-hydroxyelemicin was potentiated by the SCD1 inhibitor A939572
Activity | Description | Research Status |
---|---|---|
Antimicrobial | Activity against certain bacteria and fungi | Preliminary studies |
Antioxidant | Capacity to neutralize free radicals | In vitro demonstrations |
Antiviral | Inhibitory effects against specific viruses | Early research phase |
These potential benefits highlight the complex nature of natural compounds like elemicin, which may exhibit both beneficial and adverse effects depending on dose, duration of exposure, and biological context . The pharmacological potential of elemicin remains largely unexplored, with most research focusing on its toxicological profile rather than therapeutic applications. Further research is needed to fully characterize these reported activities and to determine whether they could be harnessed safely for practical applications.
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